4-环丙基-3-(1-(2-氟苯甲酰)哌啶-3-基)-1-(2-甲氧基乙基)-1H-1,2,4-三唑-5(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H25FN4O3 and its molecular weight is 388.443. The purity is usually 95%.
The exact mass of the compound 4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与生物活性
拮抗特性和合成:合成了与特定化学物质在结构上相关的化合物,特别是那些包含 1,2,4-三唑衍生物的化合物,并评估了它们的血清素 (5-HT2) 和 α 1 受体拮抗活性。在这些化合物中,衍生物显示出有效的 5-HT2 拮抗活性,而没有显着的 α 1 拮抗活性,突出了它们在神经学研究和开发中的潜力 (Watanabe 等人,1992)。
抗菌活性:通过引入环丙烷和氟苯基片段,N-乙氧基乙基哌啶衍生物显示出抗菌活性。这项研究说明了此类化合物在开发新的抗菌剂方面的潜力 (Issayeva 等人,2019)。
分子对接和细胞毒性研究:已经对氟苯并[d]异恶唑-哌啶-1-基衍生物进行了结构和细胞毒性分析,包括分子对接研究,以评估它们在癌症治疗和理解分子相互作用中的潜力 (Govindhan 等人,2017)。
抗结核活性:已经探索了具有芳氧基苯基基团的环丙基甲醇的合成和优化,其结构基序与目标化合物相似,用于抗结核活性。一些衍生物对结核分枝杆菌表现出显着的疗效,表明具有成为新的抗结核剂的潜力 (Bisht 等人,2010)。
作用机制
Target of action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of drugs and bioactive molecules. For example, triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. In general, drugs work by binding to specific receptors or enzymes in the body, which can inhibit or enhance the function of these targets. The presence of a fluorobenzoyl group and a piperidinyl group in the compound suggests that it might interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical pathways
Without specific information about the compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could be involved in a variety of pathways related to the aforementioned biological activities .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its chemical structure. For example, the presence of a methoxyethyl group might enhance the compound’s lipophilicity, which could potentially improve its absorption and distribution .
Result of action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities exhibited by similar compounds, the effects could potentially be quite diverse .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The stability of the compound could also be affected by these factors .
属性
IUPAC Name |
4-cyclopropyl-5-[1-(2-fluorobenzoyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-28-12-11-24-20(27)25(15-8-9-15)18(22-24)14-5-4-10-23(13-14)19(26)16-6-2-3-7-17(16)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRLKIVWOMMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。